Cas no 1198283-74-7 (Phenyl(1-(phenylsulfonyl)-1H-pyrrolo2,3-bpyridin-2-yl)methanon)

Phenyl(1-(phenylsulfonyl)-1H-pyrrolo2,3-bpyridin-2-yl)methanon structure
1198283-74-7 structure
Product Name:Phenyl(1-(phenylsulfonyl)-1H-pyrrolo2,3-bpyridin-2-yl)methanon
CAS No:1198283-74-7
MF:C20H14N2O3S
MW:362.401763439178
MDL:MFCD12912595
CID:833643
PubChem ID:49759096
Update Time:2025-07-23

Phenyl(1-(phenylsulfonyl)-1H-pyrrolo2,3-bpyridin-2-yl)methanon Chemical and Physical Properties

Names and Identifiers

    • Phenyl(1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)Methanon
    • Phenyl(1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methanon
    • 2-benzoyl-1-(benzenesulfonyl)pyrrolo[2,3-b]pyridine
    • FT-0684669
    • KB-78406
    • METHANONE, PHENYL[1-(PHENYLSULFONYL)-1H-PYRROLO[2,3-B]PYRIDIN-2-YL]-
    • RP08059
    • [1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-2-yl]-phenylmethanone
    • AKOS015949247
    • [1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl](phenyl)methanone
    • J-523940
    • 2-benzoyl-1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine
    • 1198283-74-7
    • Methanone,phenyl[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-
    • W-205053
    • MFCD12912595
    • DTXSID50678016
    • s11728
    • AS-72002
    • Phenyl(1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methanone
    • CS-D0732
    • Phenyl(1-(phenylsulfonyl)-1H-pyrrolo2,3-bpyridin-2-yl)methanon
    • MDL: MFCD12912595
    • Inchi: 1S/C20H14N2O3S/c23-19(15-8-3-1-4-9-15)18-14-16-10-7-13-21-20(16)22(18)26(24,25)17-11-5-2-6-12-17/h1-14H
    • InChI Key: FPIGQHZPFIZNSG-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)(N1C2C(=CC=CN=2)C=C1C(C1C=CC=CC=1)=O)(=O)=O

Computed Properties

  • Exact Mass: 362.07251349g/mol
  • Monoisotopic Mass: 362.07251349g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 603
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 77.4Ų

Phenyl(1-(phenylsulfonyl)-1H-pyrrolo2,3-bpyridin-2-yl)methanon Pricemore >>

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Additional information on Phenyl(1-(phenylsulfonyl)-1H-pyrrolo2,3-bpyridin-2-yl)methanon

Introduction to Phenyl(1-(phenylsulfonyl)-1H-pyrrolo[2,3-bpyridin-2-yl)methanon and Its Significance in Modern Chemical Biology

The compound with the CAS number 1198283-74-7, identified as Phenyl(1-(phenylsulfonyl)-1H-pyrrolo[2,3-bpyridin-2-yl)methanon, represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. This molecule, featuring a complex fused ring system, has garnered attention in the scientific community due to its unique structural properties and potential applications in drug discovery and molecular research.

At the core of this compound's structure lies a pyrrole-bipyridine core, which is a privileged scaffold in medicinal chemistry. The presence of a phenylsulfonyl group appended to the pyrrole ring introduces both electronic and steric effects that can modulate binding interactions with biological targets. This design allows for fine-tuning of pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for developing novel therapeutic agents.

Recent advancements in chemical biology have highlighted the importance of such multifunctional molecules in addressing complex diseases. The Phenyl(1-(phenylsulfonyl)-1H-pyrrolo[2,3-bpyridin-2-yl)methanon structure exemplifies how integrating different chemical moieties can lead to compounds with enhanced biological activity. For instance, studies have demonstrated that similar heterocyclic compounds can exhibit inhibitory effects on enzymes involved in cancer metabolism, offering promising avenues for developing targeted therapies.

The phenylsulfonyl moiety, in particular, has been extensively studied for its ability to enhance binding affinity and selectivity. This functional group can form critical hydrogen bonds and π-stacking interactions with biological targets, improving the overall efficacy of the compound. In addition, the pyrrole-bipyridine core is known for its stability and versatility in drug design, making it a preferred choice for medicinal chemists seeking to develop robust molecular frameworks.

In the context of contemporary research, Phenyl(1-(phenylsulfonyl)-1H-pyrrolo[2,3-bpyridin-2-yl)methanon has been explored for its potential role in modulating signaling pathways relevant to neurodegenerative diseases. Preliminary studies suggest that this compound can interact with specific protein targets involved in neuroprotection and inflammation, offering hope for new treatments against conditions such as Alzheimer's disease and Parkinson's disease. The ability of this molecule to cross the blood-brain barrier further enhances its therapeutic potential.

The synthesis of Phenyl(1-(phenylsulfonyl)-1H-pyrrolo[2,3-bpyridin-2-yl)methanon involves sophisticated organic transformations that showcase the ingenuity of modern synthetic chemistry. Key steps include cyclization reactions to form the pyrrole-bipyridine core, followed by sulfonylation and functional group manipulations to achieve the desired structure. These synthetic strategies not only highlight the compound's complexity but also demonstrate the versatility of advanced chemical methodologies in constructing intricate molecular architectures.

From a computational chemistry perspective, Phenyl(1-(phenylsulfonyl)-1H-pyrrolo[2,3-bpyridin-2-yl)methanon has been subjected to rigorous molecular modeling studies to understand its interactions with biological targets. These studies have provided insights into how the compound's structure influences its binding affinity and selectivity. By leveraging computational tools such as molecular dynamics simulations and docking studies, researchers have been able to predict potential drug-like properties and optimize the molecule for improved therapeutic efficacy.

The broader implications of this compound extend beyond academic research. Its development underscores the growing importance of interdisciplinary approaches in pharmaceutical innovation, where insights from chemistry, biology, and computational science converge to create novel therapeutic solutions. As drug discovery continues to evolve at an unprecedented pace, molecules like Phenyl(1-(phenylsulfonyl)-1H-pyrrolo[2,3-bpyridin-2-yl)methanon serve as paradigms for how structural complexity can be harnessed to address unmet medical needs.

In conclusion,Phenyl(1-(phenylsulfonyl)-1H-pyrrolo[2,3-bpyridin-2-yl)methanon represents a significant advancement in chemical biology with far-reaching implications for drug development. Its unique structural features and promising biological activities make it a compelling candidate for further investigation. As research progresses,this compound is likely to play a pivotal role in shaping future therapeutic strategies across various disease domains.

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